![molecular formula C12H12N4S B12531674 Dibenzo[b,d]thiophene-1,2,8,9-tetramine CAS No. 866363-55-5](/img/structure/B12531674.png)
Dibenzo[b,d]thiophene-1,2,8,9-tetramine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibenzo[b,d]thiophene-1,2,8,9-tetramine is an organic compound that belongs to the class of heterocyclic compounds known as dibenzothiophenes. These compounds consist of two benzene rings fused to a thiophene ring. This compound is characterized by the presence of four amine groups attached to the 1, 2, 8, and 9 positions of the dibenzothiophene structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibenzo[b,d]thiophene-1,2,8,9-tetramine typically involves multi-step organic reactions. One common method involves the nitration of dibenzothiophene to introduce nitro groups, followed by reduction to convert the nitro groups to amine groups. The reaction conditions often include the use of strong acids for nitration and reducing agents such as hydrogen gas in the presence of a catalyst for the reduction step.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Dibenzo[b,d]thiophene-1,2,8,9-tetramine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can further modify the amine groups.
Substitution: The amine groups can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Acyl chlorides or alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
Dibenzo[b,d]thiophene-1,2,8,9-tetramine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as an anticancer or antimicrobial agent.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of dibenzo[b,d]thiophene-1,2,8,9-tetramine involves its interaction with specific molecular targets. The amine groups can form hydrogen bonds and other interactions with proteins, enzymes, or nucleic acids, potentially altering their function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Dibenzothiophene: The parent compound without the amine groups.
Dibenzofuran: Similar structure but with an oxygen atom instead of sulfur.
Anthracene: Similar tricyclic structure but entirely composed of carbon and hydrogen.
Uniqueness
Dibenzo[b,d]thiophene-1,2,8,9-tetramine is unique due to the presence of four amine groups, which significantly enhance its reactivity and potential for forming various derivatives. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
866363-55-5 |
|---|---|
Molecular Formula |
C12H12N4S |
Molecular Weight |
244.32 g/mol |
IUPAC Name |
dibenzothiophene-1,2,8,9-tetramine |
InChI |
InChI=1S/C12H12N4S/c13-5-1-3-7-9(11(5)15)10-8(17-7)4-2-6(14)12(10)16/h1-4H,13-16H2 |
InChI Key |
YNARDQOXQPNZHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=C(S2)C=CC(=C3N)N)C(=C1N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


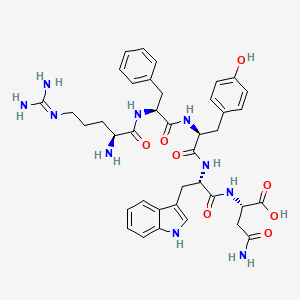

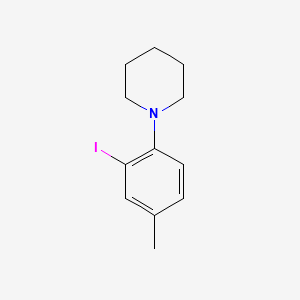
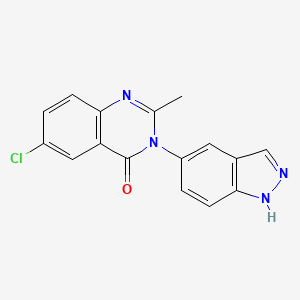


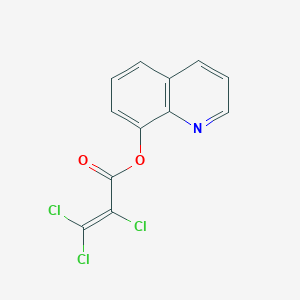
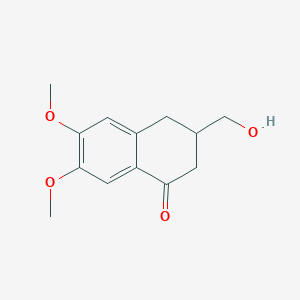
![1-[(Methyldisulfanyl)methyl]-4-nitrobenzene](/img/structure/B12531633.png)
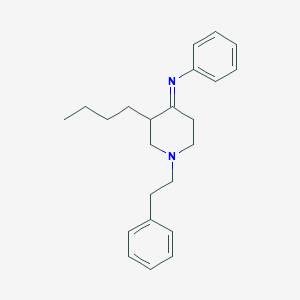
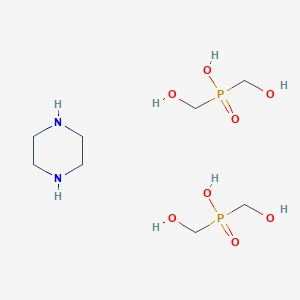
![N,N'-[(1R,2R)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diyl]diacetamide](/img/structure/B12531654.png)


